(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known by its IUPAC name tert-butyl N-(1-oxo-1-phenylpropan-2-yl)carbamate, is a compound with the molecular formula and a molecular weight of approximately 249.3 g/mol. This compound is significant in organic and pharmaceutical chemistry due to its diverse applications in research and development. It is generally available in a purity of around 95%.
This compound falls under the category of carbamate derivatives, which are characterized by the presence of a carbamate functional group. Carbamates are widely recognized for their utility in medicinal chemistry and as intermediates in organic synthesis.
The synthesis of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester can be achieved through various methods. A notable synthetic route involves the reaction between phenylglyoxal and tert-butyl carbamate. This method typically yields high purity and good yields of the desired product.
The synthesis can be further refined through various purification techniques such as crystallization or chromatography to achieve the desired purity levels.
The molecular structure of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester features a central carbon atom bonded to a phenyl group, a methyl group, and a carbamate moiety.
The structure can be visualized using molecular modeling software to better understand its three-dimensional conformation.
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester participates in various chemical reactions typical of carbamates.
These reactions are essential for its application in synthesizing more complex molecules in medicinal chemistry.
The mechanism of action for (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester primarily involves its interaction with biological targets through hydrolysis or nucleophilic attack by enzymes.
Upon hydrolysis, the compound releases the active amine component, which may interact with biological receptors or enzymes, leading to various pharmacological effects. This mechanism is crucial for its role as an intermediate in drug development .
The physical and chemical properties of (1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester contribute significantly to its functionality.
These properties make it suitable for various laboratory applications, particularly in organic synthesis .
(1-Methyl-2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester has several scientific uses:
Adamantane—a diamondoid hydrocarbon with a rigid, symmetrical cage structure—confers exceptional metabolic stability and lipophilicity to pharmacophores. Its incorporation into drug design enhances membrane permeability and bioavailability, critical for central nervous system (CNS)-targeted agents and enzyme inhibitors. For instance, adamantane derivatives exhibit clogP values typically exceeding 5, significantly higher than non-caged analogs, optimizing blood-brain barrier penetration [1] [9]. The scaffold’s three-dimensional bulk also enables unique van der Waals interactions with hydrophobic enzyme pockets, as demonstrated in epidermal growth factor receptor (EGFR) inhibitors where adamantyl derivatives disrupt tyrosine kinase domain autophosphorylation [9]. This is exemplified by adamantyl-thiadiazolyl pyrazoles, which suppress EGFR phosphorylation in triple-negative breast cancer cells (MCF-7) with IC₅₀ values of ~0.20 µM [9].
Table 1: Impact of Adamantane on Key Pharmaceutical Properties
Property | Adamantane Derivatives | Non-Adamantane Analogs | Biological Significance |
---|---|---|---|
clogP | 5.0–7.5 | 1.5–3.0 | Enhanced membrane permeability |
Metabolic Stability | High | Moderate-Low | Prolonged half-life |
Target Binding Affinity | ΔG = -9.2 to -11.5 kcal/mol | ΔG = -6.8 to -8.3 kcal/mol | Improved enzyme inhibition potency |
Urea functionalities (–NH–C(=O)–NH–) serve as privileged pharmacophores due to their dual hydrogen-bond donor/acceptor capacity. This enables high-affinity binding to catalytic sites of enzymes, particularly hydrolases and kinases. In soluble epoxide hydrolase (sEH) inhibitors, urea forms critical hydrogen bonds with Asp335, Tyr383, and Tyr466 residues, stabilizing the transition state during epoxy fatty acid hydrolysis [2] [8]. Structural studies reveal that diaryl ureas like AR9281 and GSK2256294 achieve sub-nanomolar IC₅₀ against sEH by leveraging urea-mediated polar interactions within the enzyme’s “L-shaped” active site [8]. Similarly, urea-linked pyrazole derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and sEH, suppressing prostaglandin E₂ (PGE₂) and enhancing anti-inflammatory epoxy eicosatrienoic acids (EETs) [8].
Table 2: Urea-Containing Inhibitors and Target Enzymes
Compound Class | Target Enzyme | Key Urea Interactions | Inhibition IC₅₀ |
---|---|---|---|
Diarylpyrazole Ureas | COX-2/sEH | H-bonds with His90 (COX-2), Asp335 (sEH) | 0.04–0.12 µM (sEH) |
Adamantyl-Aryl Ureas | sEH | Bonding with Tyr383/Tyr466 catalytic triad | <50 nM |
Chloropropanoyl Ureas | EGFR/VEGFR-2 | NH···C=O interactions with kinase hinge region | 1.8–3.5 µM |
Hybridizing adamantane and urea motifs creates multifunctional ligands with enhanced target affinity and optimized pharmacokinetics. The adamantane cage augments lipophilicity (logP 5.96–6.93), countering the polar urea’s solubility limitations, while the urea enables directed hydrogen bonding to biological targets [5] [8]. This synergy is evident in dual COX-2/sEH inhibitors, where adamantane-urea hybrids like 9c reduce inflammation 1.8-fold more effectively than celecoxib alone by simultaneously elevating cardioprotective EETs and suppressing PGE₂ [8]. Molecular dynamics simulations confirm that adamantane’s hydrophobic bulk anchors compounds in enzyme subpockets, positioning the urea moiety for optimal catalytic site engagement. For example, in sEH inhibition, adamantyl-aryl ureas achieve IC₅₀ values of 0.4–21.7 nM, attributed to adamantane-induced hydrophobic enclosure around the urea-warhead [5] [8]. In oncology, 1-(adamantan-1-yl)-3-(2-chloropropanoyl)urea derivatives leverage the chloroacetyl group for covalent targeting (e.g., EGFR Cys797 nucleophilic attack) while adamantane sustains cellular retention [9].
Table 3: Hybrid Adamantane-Urea Pharmacophores in Drug Design
Structural Feature | Adamantane Contribution | Urea Contribution | Therapeutic Outcome |
---|---|---|---|
Lipophilicity | ↑ clogP by 3–4 units | Polar H-bonding capacity | Balanced logP/logD for bioavailability |
Target Engagement | Hydrophobic subpocket occupancy | Hydrogen bonding to catalytic residues | Enhanced enzyme inhibition potency |
Pharmacokinetics | Metabolic shielding via steric bulk | Solubility via ionizable groups | Extended half-life (t₁/₂ > 6 h) |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1